Product packaging for CDK8/19-IN-51(Cat. No.:)

CDK8/19-IN-51

Cat. No.: B1192480
M. Wt: 414.47
InChI Key: OJIQEAIHEGJBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Transcriptional Mediator Complex and its Kinase Module

At the heart of eukaryotic gene transcription lies the Mediator complex, a large, multi-protein assembly that acts as a crucial bridge between gene-specific transcription factors and the core RNA polymerase II (Pol II) machinery. nih.gov This complex is essential for the precise regulation of gene expression. The Mediator complex can reversibly associate with a smaller, four-subunit subcomplex known as the kinase module. nih.govfrontiersin.org This module is composed of either CDK8 or its closely related paralog, CDK19, their binding partner Cyclin C (CcnC), and the proteins MED12 and MED13. oup.comnih.gov The incorporation of CDK8 or CDK19 into the kinase module is mutually exclusive. frontiersin.org

The association of the kinase module with the core Mediator complex can have both positive and negative regulatory effects on transcription. frontiersin.org It is believed that the kinase module's association with the Mediator can block the interaction of Pol II, thereby inhibiting the initiation or re-initiation of transcription, acting as a "checkpoint". tandfonline.com Conversely, the kinase activity of CDK8 and CDK19 can also positively regulate the expression of specific genes induced by various signals. elifesciences.org

Distinct and Redundant Roles of CDK8 and CDK19 Paralogs

CDK8 and CDK19 share a high degree of sequence similarity, particularly within their kinase domains. frontiersin.org This structural similarity often leads to overlapping or redundant functions. elifesciences.org Studies using genetic modifications and selective inhibitors have shown that in many cellular contexts, CDK8 and CDK19 have the same qualitative effects on gene expression and protein phosphorylation. oup.comoup.com For instance, the simultaneous knockdown of both CDK8 and CDK19 was required to suppress the proliferation of certain cancer cells, suggesting their complementary roles. oncotarget.com

However, there is also evidence for distinct functions. The C-terminal tails of CDK8 and CDK19 are more divergent, suggesting they may interact with different proteins. frontiersin.org Some studies have indicated that CDK8 and CDK19 can have different effects on the expression of certain genes, with some cellular processes being dependent on one paralog but not the other. frontiersin.orgnih.gov Differences in the phenotypic effects observed with the knockout of either CDK8 or CDK19 alone have sometimes been attributed to quantitative differences in their expression and activity levels rather than fundamentally different functions. oup.comoup.com

A key kinase-independent function of both CDK8 and CDK19 is the stabilization of their binding partner, Cyclin C. elifesciences.org The knockout of both CDK8 and CDK19 leads to a dramatic reduction in Cyclin C levels, whereas the knockout of only one paralog has a minimal effect. elifesciences.org

Physiological and Pathophysiological Relevance of CDK8/19 Activity

The activity of CDK8 and CDK19 is crucial for a wide range of biological processes. They are implicated in development, as the knockout of CDK8 in embryonic stem cells is lethal to the embryo. google.com In adult organisms, however, the individual knockout of either Cdk8 or Cdk19 does not produce a significant phenotype, but a double knockout leads to severe issues, such as infertility in male mice due to defects in spermatogenesis. elifesciences.org

In pathophysiology, elevated expression or activity of CDK8 and CDK19 has been linked to various diseases, most notably cancer. enzymlogic.com High expression of CDK8 and/or CDK19 has been reported in colorectal, breast, ovarian, prostate, gastric, and pancreatic cancers, as well as melanoma and acute myeloid leukemia (AML). frontiersin.orgenzymlogic.combabraham.ac.uk Their activity can drive oncogenic transcriptional programs. google.com For example, CDK8 can act as an oncogene in colorectal and gastric cancers by activating WNT signaling. apexbt.com CDK8/19 kinases co-activate several transcription factors involved in cancer progression, including STATs, SMADs, and β-catenin. oup.comelifesciences.org

Furthermore, CDK8/19 activity is involved in the cellular response to DNA damage and can contribute to the development of drug resistance in cancer cells. frontiersin.orgfrontiersin.org

Emergence of CDK8/19 as Molecular Targets in Disease Research

The critical role of CDK8 and CDK19 in various disease states, particularly cancer, has made them attractive targets for therapeutic intervention. frontiersin.orggoogle.com The development of small molecule inhibitors that selectively target the kinase activity of CDK8 and CDK19 has become an active area of research. medchemexpress.com These inhibitors serve as powerful chemical probes to further elucidate the biological functions of these kinases and to evaluate their potential as therapeutic agents. babraham.ac.uk

Compounds like CDK8/19-IN-51, which is a potent and selective dual inhibitor of CDK8 and CDK19, have been instrumental in these investigations. bioscience.co.ukguidetopharmacology.org Research using such inhibitors has demonstrated that blocking CDK8/19 kinase activity can inhibit the growth of cancer cells, suppress tumor metastasis, and even enhance the efficacy of other cancer therapies. frontiersin.orgmdpi.com For instance, CDK8/19 inhibitors have shown promise in preclinical models of acute myeloid leukemia, colorectal cancer, and prostate cancer. oncotarget.comnih.govbiorxiv.org The ability of these inhibitors to modulate the immune system, for example by enhancing the activity of Natural Killer (NK) cells, has also opened up new avenues for cancer immunotherapy. nih.govaacrjournals.org

Properties

Molecular Formula

C23H22N6O2

Molecular Weight

414.47

IUPAC Name

(5-Amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone

InChI

InChI=1S/C23H22N6O2/c1-28-11-16(9-26-28)14-3-5-15(6-4-14)19-10-25-22(24)18-7-8-20(27-21(18)19)23(30)29-12-17(13-29)31-2/h3-11,17H,12-13H2,1-2H3,(H2,24,25)

InChI Key

OJIQEAIHEGJBFE-UHFFFAOYSA-N

SMILES

O=C(C1=NC2=C(C3=CC=C(C4=CN(C)N=C4)C=C3)C=NC(N)=C2C=C1)N5CC(OC)C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CDK8/19 IN-51;  CDK8/19-IN51;  CDK8/19 IN 51;  CDK8/19-IN-51

Origin of Product

United States

Molecular Mechanisms Governing Cdk8/19 Function

Kinase-Dependent Modalities of Action

The primary mechanism of action for CDK8 and CDK19 is the phosphorylation of various protein substrates, which in turn modulates their activity and stability. This kinase activity is central to their role in both normal development and pathological processes like cancer. oup.comfrontiersin.org

A major way CDK8/19 exerts its influence is by directly phosphorylating key transcription factors, thereby fine-tuning critical signaling pathways. mdpi.comfrontiersin.org This includes members of the STAT, SMAD, and NF-κB families, as well as the Estrogen Receptor and components of the Wnt/β-catenin and hypoxia response pathways. oup.commdpi.com

Signal Transducer and Activator of Transcription 1 (STAT1) is a critical component of the interferon (IFN) signaling pathway. For full transcriptional activity, STAT1 requires phosphorylation at two key sites. Following initial phosphorylation by Janus kinases (JAKs), CDK8/CCNC mediates a subsequent phosphorylation on serine 727 (Ser727). pnas.org This CDK8-mediated phosphorylation is essential for the full expression of a significant portion of IFN-γ response genes, establishing CDK8 as a critical modulator of antiviral and immune responses. frontiersin.orgpnas.org

Inhibition of CDK8/19 has been shown to suppress the phosphorylation of STAT1 at Ser727. frontiersin.orgmdpi.com For instance, CDK8/19-IN-51 was found to inhibit phospho-STAT1 (Ser727) in human colorectal carcinoma cells, a key biomarker of CDK8 inhibition. aacrjournals.org This suppression of STAT1 phosphorylation can enhance the cytotoxic activity of Natural Killer (NK) cells, suggesting a therapeutic strategy for cancer immunotherapy. frontiersin.orgresearchgate.net Studies with various CDK8/19 inhibitors confirm a significant reduction in STAT1 Ser727 phosphorylation both in vitro and in vivo. frontiersin.orgpnas.org

Cell Line/ModelInhibitor UsedEffect on STAT1Reference
SW620 Colorectal CarcinomaThis compound Inhibited phospho-STAT1 (Ser727) with IC50 of 17.9 nM aacrjournals.org
NK cellsCCT251921 or Senexin ADecreased phosphorylation of Stat1 at Ser727 frontiersin.org
Various Cancer CellsSenexin B / SNX631Decreased STAT1 S727 phosphorylation mdpi.compnas.org
C57BL/6 mice splenocytesCompound 2 / BI-1347Significant reduction in STAT1 (S727) phosphorylation frontiersin.org

The Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways, which are crucial for development and tissue homeostasis, rely on SMAD proteins as their primary signal transducers. frontiersin.orgfrontiersin.org Upon activation, receptor-regulated SMADs (R-SMADs) are phosphorylated at their C-terminus and translocate to the nucleus. frontiersin.org Inside the nucleus, CDK8 can further phosphorylate the linker region of these R-SMADs (e.g., SMAD1, SMAD2, SMAD3). nih.govfrontiersin.orgfrontiersin.org This linker phosphorylation can have dual effects: it can be important for transcriptional activation but can also mark the SMAD proteins for ubiquitination and subsequent degradation, thus acting as a turnover mechanism. nih.govfrontiersin.org

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammation and are frequently implicated in cancer. google.comnih.gov Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α), CDK8/19 is co-recruited with NF-κB to the promoters of early response genes. frontiersin.orggoogle.comnih.gov The kinase activity of CDK8/19 is then required to phosphorylate the C-terminal domain (CTD) of RNA Pol II, which releases it from a paused state and allows for transcriptional elongation to proceed. google.com This makes CDK8/19 a key potentiator of NF-κB-induced transcription for a specific subset of genes, including pro-inflammatory cytokines like IL-8, CXCL1, and CXCL2. google.comnih.gov

Crucially, CDK8/19 inhibitors selectively suppress this newly induced NF-κB-driven transcription without affecting the basal expression of already active NF-κB-regulated genes. google.comnih.gov This selective action highlights the role of CDK8/19 as mediators of transcriptional reprogramming and presents a therapeutic window to inhibit pathological inflammatory responses without disrupting homeostatic NF-κB functions. nih.govgoogle.combiorxiv.org

CDK8 plays a significant role as a positive regulator in both Estrogen Receptor (ER) and Wnt/β-catenin signaling pathways, which are major drivers of breast and colorectal cancers, respectively. researchgate.netgoogle.comoncotarget.com In ER-positive breast cancer, estrogen stimulates the binding of CDK8 to the promoters of ER-responsive genes. oncotarget.com CDK8 activity is required for the efficient transcription of these genes, such as GREB1, by promoting the elongation-competent phosphorylation of RNA Pol II. frontiersin.orgoncotarget.com CDK8/19 inhibitors effectively suppress this estrogen-induced transcription and inhibit the growth of ER-positive cancer cells. researchgate.netoncotarget.com

In the Wnt pathway, CDK8 is often amplified in colorectal cancers and enhances the transcriptional activity of β-catenin. researchgate.netnih.gov It can achieve this both by directly promoting β-catenin target genes and by phosphorylating the transcription factor E2F1, which otherwise acts as a repressor of β-catenin. researchgate.net While CDK8's role in the Wnt pathway is well-established in colorectal cancer, its involvement may be context-dependent in other tissues like the liver. nih.gov Inhibition of CDK8/19 is a therapeutic strategy being explored to counteract aberrant Wnt signaling in cancer. elifesciences.org

Under low oxygen conditions (hypoxia), a hallmark of solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF1α) orchestrates a transcriptional response to promote adaptation and survival. pnas.org CDK8, but not necessarily CDK19, is required for the induction of many HIF1α target genes. nih.gov Upon hypoxia, HIF1α binds to chromatin and recruits the CDK8-Mediator complex. pnas.org CDK8 is essential for the subsequent recruitment of the Super Elongation Complex (SEC), which contains the kinase (CDK9) that phosphorylates RNA Pol II to release it from pausing and stimulate transcriptional elongation. pnas.org

Depletion or inhibition of CDK8 impairs the induction of HIF1α target genes, even though HIF1α can still bind to the chromatin. pnas.org Similar to its role in NF-κB signaling, CDK8/19 inhibitors selectively affect the hypoxia-induced, but not the basal, expression of these target genes. google.com This positions CDK8 as a critical coactivator for HIF1α and a potential target to disrupt tumor adaptation to hypoxic environments. google.com

Regulation of RNA Polymerase II Activity and Elongation

CDK8 and CDK19 play a pivotal role in regulating the activity of RNA Polymerase II (Pol II), the enzyme responsible for transcribing DNA into messenger RNA. patsnap.comtandfonline.com One of the key mechanisms by which CDK8/19 influences transcription is through the phosphorylation of the C-terminal domain (CTD) of Pol II. patsnap.compnas.orgfrontiersin.org This phosphorylation is a critical step for the transition from transcription initiation to elongation. patsnap.com Inhibition of CDK8/19 kinase activity has been shown to suppress the phosphorylation of the Pol II CTD in a gene-specific manner, particularly at newly activated genes. pnas.orgmdpi.com This prevents the paused Pol II from detaching from the promoter to complete the transcription process. mdpi.com

The CDK8 module, which includes CDK8 or CDK19, can also sterically block the interaction between the Mediator complex and Pol II, thereby repressing transcription initiation. pnas.org This repressive function appears to be independent of the kinase activity of CDK8. pnas.org However, the kinase activity of Cdk8 can weaken the interaction between the CDK8 module and the core Mediator, facilitating the dissociation of the module and allowing the Mediator to bind to the preinitiation complex to stimulate transcription. nih.gov This suggests a dual role for the CDK8 module in both negatively and positively regulating Mediator function and, consequently, Pol II activity. nih.gov

Furthermore, CDK8/19 inhibition has been observed to affect factors involved in RNA 3'-end formation and transcription termination. tandfonline.comnih.gov For instance, treatment with a selective CDK8/19 inhibitor was found to decrease the phosphorylation of Xrn2, a factor involved in transcription termination. tandfonline.comnih.gov

Transcriptional Reprogramming and Gene Expression Modulation

Inhibition of CDK8 and CDK19 leads to significant transcriptional reprogramming, a process critical for development, differentiation, and pathological conditions like cancer. pnas.orgoup.com These kinases are considered mediators of transcriptional reprogramming because their inhibition selectively affects newly induced gene expression rather than the basal expression of the same genes. pnas.org

The impact of CDK8/19 inhibition on gene expression is multifaceted. Initially, inhibition tends to downregulate a small set of genes, many of which are inducible by various signals. nih.govnih.gov However, prolonged inhibition or genetic inactivation of CDK8/19 leads to the upregulation of a larger set of genes. nih.govnih.govoup.com This upregulation is accompanied by a post-transcriptional increase in the protein components of the core Mediator complex and its kinase module, suggesting a feedback mechanism. oup.comnih.govoup.com

CDK8 and CDK19 are positive regulators of signal-induced transcription. nih.govnih.gov Inhibition of these kinases reduces the induction of signal-responsive genes upon exposure to stimuli such as serum, NFκB agonists, or protein kinase C (PKC) agonists. nih.govnih.govsc.edu This indicates a broad role for Mediator kinases in signal-induced transcriptional reprogramming. nih.govnih.govsc.edu For example, in the context of NFκB signaling, CDK8/19 are co-recruited with NFκB to the promoters of responsive genes upon activation by inducers like TNFα. pnas.org Inhibition of CDK8/19 then suppresses the elongation of NFκB-induced transcription. pnas.org This selective regulation of induced transcription highlights the role of CDK8/19 in maximizing the expression of the most strongly signal-inducible genes. nih.gov

The early transcriptional response to CDK8/19 inhibition is characterized by the downregulation of a specific set of genes. nih.gov These are often early-response genes that are rapidly induced by external stimuli. nih.gov Studies have shown that within the first few hours of treatment with a CDK8/19 inhibitor, a small number of genes are downregulated, indicating that Mediator kinases are positive regulators of these early-response genes. nih.gov In response to TNF-α, CDK8/19 inhibition specifically suppresses the expression of NF-κB early response genes such as IL8, CXCL2, and CXCL3. frontiersin.org

The inhibition of CDK8/19 has demonstrated differential effects on oncogenic and tumor suppressor pathways, often in a context-dependent manner. patsnap.comnih.gov

Oncogenic Pathways:

Wnt/β-catenin: CDK8 is recognized as an oncogene in colorectal cancer where it potentiates Wnt/β-catenin signaling. pnas.orgdana-farber.org Inhibition of CDK8/19 can suppress tumors with high levels of β-catenin. dana-farber.orgbabraham.ac.uk

MYC: In MYC-driven medulloblastoma, CDK8 facilitates MYC-driven transcriptional programs and is necessary for sustaining MYC expression. nih.gov Inhibition of CDK8 suppresses the expression of MYC-dependent genes. ashpublications.org

Estrogen Receptor (ER): In estrogen receptor-positive breast cancer, CDK8/19 inhibitors suppress estrogen-dependent transcription. mdpi.commdpi.com

Tumor Suppressor Pathways:

p53: The role of CDK8 in the p53 pathway appears to be complex. In some contexts, CDK8 acts as a coactivator in the p53 transcriptional program, enhancing the expression of p53 target genes like p21. nih.gov Conversely, in hematopoietic stem cells and acute myeloid leukemia cells, CDK19 can interact with p53 to inhibit the p53-mediated transcription of p21. nih.gov

Polycomb Repressive Complex 2 (PRC2): In a model of colon cancer, the deletion of CDK8 led to a reduction in H3K27 trimethylation and an upregulation of PRC2-regulated genes involved in oncogenic signaling, suggesting a tumor-suppressive role in this context. mdpi.com

The dual role of CDK8 in both promoting and, in some instances, restraining oncogenesis suggests that its inhibition can reprogram cellular transcription to favor anti-tumor outcomes depending on the cellular environment. patsnap.com

Recent research has uncovered a novel role for the CDK8 kinase module in the transcriptional regulation of genes encoding ribosomal proteins (RPs) and translation initiation factors (TIFs). molbiolcell.orgnih.gov Under normal physiological conditions, the CDK8 module positively regulates a subset of these genes in both yeast and mammalian cells. molbiolcell.orgnih.gov In MYC-driven medulloblastoma, CDK8 directly regulates the transcriptional activity of ribosomal genes. nih.gov Inhibition of CDK8 impairs ribosome biogenesis and suppresses protein translation. nih.govoup.combiorxiv.org This is achieved, in part, by reducing the phosphorylation of Pol II and its occupancy at the promoter regions and gene bodies of genes associated with ribosomal function. nih.govoup.com

The table below summarizes the effect of CDK8 depletion on gene sets in medulloblastoma cells.

Gene SetEffect of CDK8 DepletionReference
Ribosome BiogenesisSuppressed oup.combiorxiv.org
mRNA TranslationSuppressed oup.combiorxiv.org
Neuronal DifferentiationAltered biorxiv.org
Nervous System DevelopmentAltered biorxiv.org

Context-Dependent Transcriptional Regulation

The transcriptional effects of CDK8 and CDK19 are highly context-dependent, varying with cell type, developmental stage, and the specific signaling environment. tandfonline.compatsnap.comnih.govdiva-portal.org For instance, while CDK8 knockout is lethal during embryonic development, its absence in adult mice has no obvious phenotypic consequences. mdpi.com Similarly, the effects of CDK8/19 inhibition on NFκB-induced gene expression are highly dependent on the cell context. pnas.org

This context-dependency is likely due to the specific array of transcription factors and co-regulators present in a given cell, which dictates the functional output of CDK8/19 activity. tandfonline.comnih.gov The kinases regulate transcription in part through enhancers and enhancer-promoter communication, and the activity of these regulatory elements is inherently cell-type specific. tandfonline.comnih.govnsf.gov Therefore, inhibiting CDK8/19 can lead to diverse transcriptional outcomes depending on the cellular landscape. patsnap.com In prostate cancer, for example, CDK8 and CDK19 are differentially regulated by androgen, which leads to distinct roles in primary versus castration-resistant disease. sc.eduaacrjournals.orgbiorxiv.org

The table below provides examples of the context-dependent roles of CDK8/19.

ContextRole of CDK8/19Effect of InhibitionReference
Colorectal Cancer (High β-catenin)Oncogenic; potentiates Wnt/β-catenin signalingSuppresses tumor growth pnas.orgdana-farber.org
MYC-Driven MedulloblastomaOncogenic; sustains MYC expressionSuppresses tumor growth nih.gov
Estrogen Receptor-Positive Breast CancerCo-activator of estrogen-induced transcriptionSuppresses tumor growth mdpi.commdpi.com
APCMin Colon Cancer ModelTumor-suppressiveAccelerates tumorigenesis mdpi.com
Castration-Resistant Prostate CancerDrives androgen-independent growthSuppresses tumor growth aacrjournals.orgbiorxiv.org

Molecular Interactions within the Mediator Kinase Module

CDK8 and CDK19 function as the enzymatic core of the Mediator kinase module, a stable 600 kDa complex that also includes Cyclin C, MED12, and MED13. nih.govmolbiolcell.org The paralogs CDK8 and CDK19 are incorporated into this module in a mutually exclusive manner. nih.govfrontiersin.org While they share a high degree of sequence identity, particularly in their kinase domains, differences in their C-terminal tails may allow for interaction with different partners and regulation of distinct transcriptional programs. frontiersin.org

The integrity of the module is crucial for its function. The kinase activity of CDK8 and CDK19 is dependent on their binding to both Cyclin C and MED12. frontiersin.orgtandfonline.com MED13 serves as the linker, enabling the reversible association of the entire kinase module with the core Mediator complex. nih.govtandfonline.com This association with the core Mediator is thought to block the recruitment of Pol II, thereby acting as a negative regulator of transcription re-initiation. nih.gov However, the kinase module can also exist and function independently of the main Mediator complex. molbiolcell.org The intricate network of protein-protein interactions within the module and its dynamic association with the larger Mediator complex allow it to act as a critical interface between cell signaling pathways and the core transcriptional machinery. nih.gov In vertebrates, the complexity is further increased by the existence of paralogs for MED12 (MED12L) and MED13 (MED13L), which can assemble into alternative kinase modules with potentially distinct functions. nih.govmolbiolcell.org

Medicinal Chemistry and Structural Biology of Cdk8/19 Inhibitors

Chemical Scaffolds and Structure-Activity Relationships (SAR)

CDK8/19-IN-51 belongs to the chemical class of 2,8-disubstituted-1,6-naphthyridines. apexbt.com Its development is part of a broader effort to optimize inhibitors based on various chemical scaffolds, aiming to enhance potency, selectivity, and pharmacokinetic properties. apexbt.comraybiotech.com The structure-activity relationship (SAR) for this class of compounds reveals the critical contributions of different substituents to their inhibitory activity.

The core of this compound is a dihydronaphthyridin-5-imine structure. Key to its potent inhibitory activity is the substitution at the 2 and 8 positions. The 2-position features a 3-methoxyazetidine-1-carbonyl group, while the 8-position is substituted with a 4-(1-methyl-1H-pyrazol-4-yl)phenyl group. acs.org

SAR studies on related compounds have highlighted the importance of specific interactions. For instance, in a series of trisubstituted pyridine (B92270) inhibitors, the introduction of a carbamate (B1207046) at a specific position was found to be crucial for maintaining high affinity, likely through a hydrogen-bond-mediated interaction with Asp173 of CDK8. acs.org The modification of the piperidine (B6355638) C-4 position with polar groups was tolerated, although it sometimes led to metabolic instability. acs.org The replacement of an imidazo-thiadiazole scaffold with a 3-methyl-1H-pyrazolo[3,4-b]-pyridine resulted in a significant improvement in both cellular potency and metabolic stability. researchgate.net

For this compound, the specific arrangement of the methoxyazetidine and methyl-pyrazol-phenyl groups confers high potency. It exhibits IC50 values of 5.1 nM for CDK8 and 5.6 nM for CDK19. apexbt.com In cellular assays, it inhibits the phosphorylation of STAT1 at serine 727 (a biomarker for CDK8 activity) with an IC50 of 17.9 nM in SW620 human colorectal carcinoma cells. apexbt.com

Design Strategies for Selective CDK8/19 Inhibition

Achieving selectivity for CDK8 and CDK19 over other kinases, including other members of the CDK family, is a primary goal in the design of these inhibitors. The high degree of conservation in the ATP-binding site across the kinome presents a significant challenge. chemimpex.com Strategies to overcome this often involve exploiting unique structural features of the target kinases.

The design of this compound and related compounds has leveraged structure-based drug design. chemcomp.com This approach utilizes docking models based on the crystal structures of CDK8 in complex with inhibitor scaffolds. chemcomp.com For instance, the design of 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivatives, a class structurally related to this compound, was guided by maintaining predicted interactions with the hinge region of CDK8. chemcomp.com

A key strategy for achieving selectivity is to target less conserved regions of the kinase. The introduction of a substituted 3-pyridyloxy group at the 8-position of the thienobenzisothiazole scaffold was a successful strategy to improve both physicochemical properties and kinase selectivity. chemcomp.com This selectivity is attributed to the interaction of the pyridyl group with Met174 of the DMG (Asp-Met-Gly) activation loop, a feature that is not conserved across all kinases. chemcomp.com Similarly, the development of quinoline-based Senexin derivatives was guided by simulated drug-target docking models to improve potency and metabolic stability. nih.gov

Binding Mode Analysis (Type I and Type II Inhibitors)

Kinase inhibitors are broadly classified based on their binding mode to the target kinase, particularly concerning the conformation of the DFG (Asp-Phe-Gly) motif in the activation loop. In CDK8, this motif is DMG (Asp-Met-Gly). acs.org

Type I inhibitors bind to the active "DFG-in" conformation of the kinase and occupy the ATP-binding site. icr.ac.ukenzymlogic.com

Type II inhibitors bind to the inactive "DFG-out" conformation, extending into an adjacent allosteric pocket. acs.orgicr.ac.uk

This compound is an analogue of CCT251545, which is a Type I inhibitor. portlandpress.comacs.org X-ray crystallography of CCT251545 in complex with CDK8 reveals a binding mode where the inhibitor occupies the ATP binding site. portlandpress.com This is in contrast to Type II inhibitors like sorafenib, which stabilize the DMG-out conformation. acs.orgportlandpress.com The development of 3-benzylindazoles as CDK8 inhibitors also resulted in compounds that adopt a Type I binding mode. oncotarget.com

Molecular dynamics simulations have provided further insights into the binding of these different inhibitor types. Type I ligands have been shown to reduce the motion of the C-terminal tail of CDK8 through a strong cation-π interaction with Arg356. icr.ac.uk In contrast, Type II ligands tend to stabilize the αC helix by forming stable hydrogen bonds with Glu66. icr.ac.uk The primary driving force for the binding of both types of ligands is van der Waals interactions. icr.ac.uk

Structure-Kinetic Relationship (SKR) Studies

Beyond simple binding affinity (a thermodynamic parameter), the kinetics of the interaction between an inhibitor and its target, particularly the inhibitor's residence time on the target, are increasingly recognized as crucial for its pharmacological effect. Structure-kinetic relationship (SKR) studies aim to understand how the chemical structure of an inhibitor influences these kinetic parameters. google.com

SKR studies on CDK8/19 inhibitors have revealed that hydrophobic interactions play a more significant role than hydrogen bonding with the kinase hinge region in determining a long residence time. acsmedchem.org A study analyzing a series of pyrazole-urea-based inhibitors found that while interactions with the hinge region were important, very long residence times were achieved through hydrophobic groups binding in the front pocket. google.com

Interestingly, for CDK8, the flip of the DMG motif to the "out" conformation does not seem to have a major influence on the binding velocity. acsmedchem.org This is somewhat different from the general paradigm for other kinases, where the conformational change to DFG-out is often associated with slower binding kinetics. google.com The unique interaction of CDK8 with Cyclin C is thought to play a role in this distinct kinetic behavior. google.com

For a related class of inhibitors, the Senexins, it was found that Senexin C has a 2- to 3-fold longer residence time on CDK8 and CDK19 compared to Senexin B, which correlated with a more durable inhibition of CDK8/19 in cellular wash-off experiments. portlandpress.com

Computational Approaches in Inhibitor Discovery

Computational methods are integral to modern drug discovery, accelerating the identification and optimization of lead compounds. Various in silico techniques have been successfully applied to the discovery of CDK8/19 inhibitors.

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemimpex.com This method has been widely used to screen large libraries of compounds (virtual screening) to identify potential CDK8 inhibitors.

High-throughput virtual screening (HTVS) of compound databases has successfully identified novel CDK8 inhibitors with pyrazole (B372694) scaffolds. These studies use docking scores and analysis of pharmacological interactions to filter and select promising candidates for further experimental validation. chemimpex.com For example, a structure-based virtual screening of the ChemDiv library led to the identification of a potent oxindole-based CDK8 inhibitor. chemimpex.com Docking studies of pyrazolopyridine-based inhibitors have also been used to understand their binding interactions.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. chemimpex.com This model can then be used to screen compound libraries for molecules that match these features.

Structure-based pharmacophore models have been created using the crystal structures of CDK8. chemimpex.com These models, which define key features like hydrogen bond donors and acceptors, and hydrophobic regions, have been used in virtual screening campaigns to identify new inhibitor scaffolds. chemimpex.com For example, a pharmacophore model was used to identify selective CDK7 inhibitors, demonstrating the utility of this approach within the CDK family.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have provided significant insights into the structure, dynamics, and function of human Cyclin-Dependent Kinase 8 (CDK8). These computational studies are crucial for understanding the conformational flexibility of the kinase and its interactions with its regulatory partner, Cyclin C (CycC), as well as with various inhibitors.

Early MD simulations focused on optimizing the theoretical structure of human CDK8. These simulations revealed that the N-terminal lobe is predominantly composed of a β-sheet, while the larger C-terminal lobe consists mainly of α-helices. nih.gov Over the course of simulations, the CDK8 structure can undergo conformational changes, including the loss of some helical structures, particularly influenced by the presence of the full-length activation loop (A-loop). nih.gov The A-loop itself shows dynamic behavior, with hydrogen bond occupation increasing and stabilizing during simulations. nih.gov

MD simulations have been instrumental in elucidating the critical role of CycC in stabilizing the CDK8 structure. Simulations performed in the absence of CycC show increased fluctuation in the N-terminus, the αC helix, and the activation loop of CDK8, confirming that CycC binding is essential for maintaining the kinase's structural integrity. nih.gov This stabilization is a prerequisite for CDK activation, a common feature among cyclin-dependent kinases. nih.gov

Furthermore, MD studies have been employed to investigate the binding of different classes of inhibitors to the CDK8/CycC complex. nih.gov These simulations help to break down the binding energy contributions for both type-I and type-II inhibitors, revealing key interactions and conformational changes that influence ligand binding. nih.gov For instance, simulations based on the crystal structure of CDK8 have been used to guide the structure-based design of novel inhibitors, such as the development of quinoline-based derivatives from the Senexin class of compounds. nih.govacs.org

Recent Gaussian accelerated Molecular Dynamics (GaMD) simulations have explored the conformational sampling of CDK8-CycC when bound to other proteins like MTBP and Med12. biorxiv.org These studies indicate that MTBP and Med12 interact with specific regions of CDK8, including the T-loop, and that these interactions can influence the T-loop's mobility. biorxiv.org Such allosteric interactions may play a role in regulating CDK8's kinase activity and substrate specificity. biorxiv.org

Simulations have also been used to compare human CDK8 (hCDK8) with its Drosophila counterpart (dCDK8), analyzing structural differences and the effects of mutations, such as the P154L missense mutation, on the kinase's local structure and activity. mdpi.com

Specific Probes for Academic Research

A variety of small-molecule inhibitors targeting CDK8 and its close paralog CDK19 are utilized as chemical probes in academic research to investigate their biological roles. These compounds, with their distinct chemical scaffolds and properties, have been instrumental in elucidating the function of the Mediator kinase complex in transcription and disease.

CCT251545 Discovered through a cell-based screen for inhibitors of the WNT pathway, CCT251545 was identified as a potent and selective chemical probe for CDK8 and CDK19. nih.govnih.gov It exhibits over 100-fold selectivity against a large panel of other kinases. nih.govnih.gov X-ray crystallography has shown that CCT251545 binds in a Type I mode. nih.govnih.gov Unlike some Type II inhibitors, it demonstrates potent activity in cell-based assays. nih.govnih.gov It has been shown to alter the expression of genes regulated by the WNT pathway and by STAT1. nih.gov The phosphorylation of STAT1 at serine 727 (pSTAT1 S727) has been established as a reliable biomarker for CDK8 kinase activity in both in vitro and in vivo models. nih.govapexbt.com An analog, known as Compound 51, also acts as a potent and selective CDK8/19 inhibitor. apexbt.com

Senexin B Senexin B is a highly water-soluble and bioavailable inhibitor of CDK8 and CDK19. medchemexpress.com It is a derivative of Senexin A, with improved potency. nih.govmedchemexpress.com Senexin B binds to the ATP pocket and shows high target selectivity. medkoo.com Research has shown that Senexin B can suppress estrogen-dependent transcription and the growth of estrogen receptor-positive (ER+) breast cancer cells. oncotarget.com It has also been found to potentiate the effects of the ER antagonist fulvestrant (B1683766) in breast cancer models. medchemexpress.comoncotarget.com In studies on therapeutic resistance, Senexin B was investigated for its ability to prevent the development of resistance to EGFR inhibitors and CDK4/6 inhibitors. frontiersin.orgaacrjournals.org

SNX631 SNX631 is another potent and selective inhibitor of the CDK8/19 Mediator kinase. probechem.com It is structurally distinct from Senexin B and has been shown to be 6 to 10 times more potent in most cellular and cell-free assays. probechem.compnas.org SNX631 has demonstrated synergistic interactions with HER2-targeting drugs like lapatinib (B449) and trastuzumab in HER2-positive breast cancer cell lines, helping to overcome and prevent drug resistance. probechem.compnas.org This combination therapy was associated with the inhibition of STAT1 and STAT3 phosphorylation at S727 and the upregulation of the tumor suppressor BTG2. probechem.compnas.org In vivo, SNX631 alone partially inhibited tumor growth, but strongly suppressed it when combined with lapatinib. pnas.org

T-474 and T-418 T-474 and T-418 are two structurally different dual inhibitors of CDK8 and CDK19. frontiersin.orgresearchgate.net In prostate cancer cells, treatment with these inhibitors prevents proliferation by inducing a premature G1/S transition, which leads to DNA damage and subsequent ATR-dependent cell death. frontiersin.org T-474 has also been shown to significantly potentiate the cytotoxic effects of topoisomerase inhibitors like SN-38 (the active metabolite of irinotecan), etoposide, and doxorubicin (B1662922) in VCaP prostate cancer cells. frontiersin.org

BI-1347 BI-1347 is a potent and highly selective inhibitor of CDK8, with an IC50 of 1 nM. opnme.comopnme.commedchemexpress.com It is suitable for both in vitro and in vivo studies. opnme.comopnme.com A key finding related to BI-1347 is its ability to enhance the activity of Natural Killer (NK) cells. opnme.comnih.gov It suppresses the phosphorylation of STAT1 at S727 in NK cells, leading to increased production of the cytolytic molecules perforin (B1180081) and granzyme B. medchemexpress.comnih.gov This enhanced NK-cell-mediated lysis of cancer cells was observed in models of leukemia, melanoma, and breast cancer. nih.govpatsnap.com Furthermore, BI-1347 has shown synergistic anti-tumor activity when combined with anti-PD-1 antibodies. patsnap.com

RVU120/SEL120-34A RVU120 (also known as SEL120-34A) is a potent, selective, and orally bioavailable CDK8/19 inhibitor. ryvu.comresearchgate.net It has shown therapeutic efficacy in preclinical models of Acute Myeloid Leukemia (AML). ashpublications.orgryvu.com The mechanism of action involves the inhibition of oncogenic transcriptional programs and the induction of differentiation in leukemic stem cells (LSCs). researchgate.netashpublications.org Inhibition of CDK8/19 by RVU120 leads to the downregulation of genes associated with stemness and the upregulation of genes associated with hematopoietic lineage commitment. ashpublications.org RVU120 is currently being investigated in clinical trials for AML, high-risk myelodysplastic syndrome (HR-MDS), and advanced solid tumors. ashpublications.orglarvol.com

Inhibitory Potency of Selected CDK8/19 Probes

Preclinical Efficacy and Therapeutic Potential in Disease Models

Combination Therapies in Preclinical Settings

Synergy with HER2-Targeting Drugs

In preclinical studies involving HER2-positive breast cancer, CDK8/19 inhibitors have demonstrated a strong synergistic effect with HER2-targeting agents. grantome.com This is significant because while HER2-targeted therapies are a cornerstone of treatment, a substantial number of patients exhibit intrinsic or acquired resistance. grantome.comnih.gov

Selective CDK8/19 inhibitors, such as Senexin B and SNX631, have been shown to act synergistically with both small molecule inhibitors like lapatinib (B449) and monoclonal antibodies like trastuzumab across various HER2-positive breast cancer cell lines. frontiersin.orgnih.gov This combination has been effective in overcoming and even preventing resistance to these HER2-targeted drugs. grantome.comnih.gov The mechanism behind this synergy is thought to be partly mediated through the PI3K/AKT/mTOR pathway and involves the synergistic inhibition of STAT1 and STAT3 phosphorylation. frontiersin.orgnih.govresearchgate.net

In vivo studies using xenograft models of lapatinib-sensitive and lapatinib-resistant HER2-positive breast cancer have further substantiated these findings. While a CDK8/19 inhibitor alone partially inhibited tumor growth, the combination with lapatinib resulted in strong suppression of tumor growth, effectively overcoming lapatinib resistance. nih.govresearchgate.net

Potentiation of BCR-ABL Inhibitors

In the context of Chronic Myelogenous Leukemia (CML), preclinical research has revealed that inhibiting CDK8/19 can potentiate the effects of BCR-ABL inhibitors, the standard of care for this disease. biorxiv.orglarvol.com While BCR-ABL inhibitors like imatinib (B729) are highly effective, resistance can emerge. biorxiv.org

Studies have shown that selective CDK8/19 inhibitors, including Senexin B, can sensitize CML cells (such as K562) to various BCR-ABL inhibitors. biorxiv.orgbiorxiv.org The mechanism appears to involve the attenuation of cell cycle arrest induced by the BCR-ABL inhibitors. biorxiv.org By preventing this arrest, the combination therapy pushes the cells to re-enter the S phase, leading to replicative stress and subsequent apoptosis. biorxiv.orglarvol.com This is supported by findings that the combination treatment leads to an increase in markers of apoptotic cell death, including the activation of caspases 9 and 3. biorxiv.orglarvol.com This suggests that inhibiting CDK8/19 may prevent the quiescence-mediated resistance to BCR-ABL inhibitors, offering a potential strategy to improve treatment outcomes in CML. biorxiv.orgbiorxiv.org

Combination with CDK4/6 Inhibitors

The combination of CDK8/19 inhibitors with CDK4/6 inhibitors is being explored as a promising strategy, particularly in estrogen receptor-positive (ER-positive) breast cancer. sc.edu CDK4/6 inhibitors, such as palbociclib, work by inducing G1 cell cycle arrest. sc.edu However, prolonged treatment can lead to the development of resistance. sc.edu

Preliminary preclinical data suggest that the inhibition of CDK8/19 can prevent the emergence of resistance to CDK4/6 inhibitors, leading to a more complete elimination of cancer cells. sc.edusc.edu The proposed mechanism involves the suppression of ER-regulated transcription of mitogenic factors, which CDK8/19 are involved in regulating. sc.edusc.edu By targeting both cell cycle progression (with CDK4/6 inhibitors) and transcription (with CDK8/19 inhibitors), this combination therapy may offer a more durable response and prevent the development of drug resistance in ER-positive breast cancer. sc.edu

Synergy with MEK Inhibitors in RAS-mutant Neuroblastomas

A significant area of preclinical investigation is the combination of CDK8/19 inhibitors with MEK inhibitors for the treatment of neuroblastomas harboring RAS mutations. dana-farber.orgnih.gov While MEK inhibitors can target the aberrant RAS/MAPK signaling pathway common in these tumors, their efficacy as single agents is often limited. nih.govnih.gov

Genome-scale CRISPR-Cas9 screens have identified that the loss of CDK8 or its binding partner CCNC sensitizes RAS-mutant neuroblastoma cells to MEK inhibition. nih.govnih.gov This genetic finding has been translated into pharmacological approaches, where small molecule inhibitors of CDK8 have been shown to improve the response to MEK inhibitors both in vitro and in vivo in RAS-mutant neuroblastoma models. nih.govnih.govresearchgate.net

Transcriptional analysis has revealed that inhibiting CDK8 antagonizes the transcriptional signature induced by MEK inhibition. nih.govnih.gov Essentially, the combination prevents the compensatory upregulation of pro-growth gene expression that is often triggered by MEK inhibition alone. nih.govnih.govresearchgate.net This provides a strong rationale for a new therapeutic combination for RAS-mutant neuroblastoma and potentially other RAS-driven cancers. nih.gov

Interactive Data Tables

Table 1: Preclinical Efficacy of CDK8/19-IN-51 and Related Inhibitors

Cancer Type Model Key Findings Reference(s)
Alveolar Rhabdomyosarcoma (ARMS) Genetic dependency studies, shRNA, CRISPR ARMS shows a top genetic dependency on CDK8/CDK19. Inhibitors demonstrate on-target activity. dana-farber.org
Neuroblastoma (RAS-mutant) Genetic and pharmacological studies Loss of CDK8/CDK19 sensitizes tumors to MEK inhibitors. dana-farber.orgnih.gov

Table 2: Combination Therapies with CDK8/19 Inhibitors in Preclinical Settings

Combination Partner Cancer Type Key Findings Mechanism of Synergy Reference(s)
HER2-Targeting Drugs (e.g., lapatinib, trastuzumab) HER2+ Breast Cancer Synergistic effect, overcomes and prevents drug resistance. Inhibition of PI3K/AKT/mTOR pathway, inhibition of STAT1/3 phosphorylation. frontiersin.orggrantome.comnih.gov
BCR-ABL Inhibitors (e.g., imatinib) Chronic Myelogenous Leukemia (CML) Sensitizes CML cells to BCR-ABL inhibitors, increases apoptosis. Attenuation of BCR-ABL inhibitor-induced G1 cell cycle arrest. biorxiv.orglarvol.combiorxiv.org
CDK4/6 Inhibitors (e.g., palbociclib) ER+ Breast Cancer Prevents resistance to CDK4/6 inhibitors. Suppression of ER-regulated transcription of mitogenic factors. sc.edusc.edu

Potential Combinations with PARP Inhibitors and Radiotherapy

The combination of CDK8/19 inhibitors, such as this compound, with Poly (ADP-ribose) polymerase (PARP) inhibitors and radiotherapy presents a promising avenue for cancer treatment. portlandpress.comecancer.org The rationale for this combinatorial approach lies in the intricate roles these components play in DNA damage response and repair pathways. portlandpress.comfrontiersin.org

CDK8's interaction with the Mediator complex can be influenced by PARP proteins. frontiersin.org PARP inhibitors function by inducing DNA damage, primarily through the activation of the ATM/ATR-CHK1/CHK2 signaling pathway. frontiersin.org Therefore, a combination strategy involving both PARP and CDK8 inhibitors is being explored as a novel direction in oncology. frontiersin.org

Radiotherapy induces DNA damage in cancer cells, activating pathways like p53 and E2F1 to either repair the damage or trigger apoptosis. frontiersin.org In colorectal cancer, CDK8 has been shown to phosphorylate E2F1, thereby downregulating its transcriptional activity. frontiersin.org Knocking down CDK8 enhances E2F1's transcriptional activity following radiation treatment, leading to increased levels of Apaf-1 and subsequently triggering the intrinsic apoptotic pathway. This sensitizes colorectal cancer cells to radiation. frontiersin.org Furthermore, in non-small cell lung cancer (NSCLC) cells, the structural integrity of the CDK8 kinase module is crucial for the expression of the oncogene PRKCA. Silencing of MED13L, which weakens the physical interaction within the module, results in increased sensitivity of NSCLC cells to radiotherapy. frontiersin.org Preclinical studies have demonstrated that CDK8/19 inhibitors can potentiate the effects of radiation. researchgate.net

The radiosensitizing effects of PARP inhibitors have been observed in preclinical and early clinical trials. ecancer.org For instance, in prostate cancer cell lines, the addition of PARP inhibitors olaparib (B1684210) or rucaparib (B1680265) achieved a similar cytotoxic effect with half the dose of radiation, regardless of the homologous recombination status. ecancer.org This suggests that combining PARP inhibitors with radiotherapy could enhance treatment efficacy while potentially reducing radiation-related toxicity. portlandpress.comecancer.org

Therapeutic Agent/Modality Mechanism of Action Effect of Combination with CDK8/19 Inhibition Cancer Model Reference
PARP Inhibitors Induce DNA damage via ATM/ATR-CHK1/CHK2 pathway.Potential for a new therapeutic direction in tumor treatment.General Oncology frontiersin.org
Radiotherapy Induces DNA damage, activating p53 and E2F1 pathways.Enhanced E2F1 transcriptional activity, increased apoptosis, and sensitization to radiation.Colorectal Cancer frontiersin.org
Radiotherapy Weakened interaction within the CDK8 module sensitizes cells.Increased sensitivity to radiotherapy.NSCLC frontiersin.org
PARP Inhibitors + Radiotherapy Radiosensitizing effect.Similar cytotoxic effect with reduced radiation dose.Prostate Cancer ecancer.org

Interaction with EGFR Inhibitors

The combination of CDK8/19 inhibitors with Epidermal Growth Factor Receptor (EGFR) inhibitors has been investigated as a strategy to prevent the development of drug resistance in cancer cells. mdpi.comnih.gov Long-term exposure of breast cancer cell lines (BT474 and SKBR3) to EGFR-targeting small molecules like gefitinib (B1684475) and erlotinib, and a colon cancer cell line (SW48) to the anti-EGFR monoclonal antibody cetuximab, leads to the development of drug resistance. nih.gov

However, the addition of selective CDK8/19 inhibitors can prevent this adaptation and the subsequent resumption of cell proliferation. mdpi.comnih.gov This suggests that combining EGFR-targeted therapies with CDK8/19 inhibitors could potentially delay or prevent the emergence of tumor resistance. mdpi.comnih.gov It is important to note that in most cases, this preventative effect was not attributed to a synergistic interaction or a reversal of established resistance. mdpi.com For example, gefitinib-adapted BT474 cells showed a similar increase in resistance to gefitinib alone as to its combination with a CDK8/19 inhibitor. mdpi.com The mechanism behind this prevention of resistance is thought to be the inhibition of transcriptional reprogramming by the CDK8/19 inhibitors. frontiersin.org

In HER2+ breast cancer cell lines, selective CDK8/19 inhibitors have demonstrated synergistic interactions with lapatinib and trastuzumab, overcoming and preventing resistance to these HER2-targeted drugs. frontiersin.org This synergistic effect is partially mediated through the PI3K/AKT/mTOR pathway and involves the synergistic inhibition of STAT1 and STAT3 phosphorylation. frontiersin.org

Cell Line EGFR-Targeting Drug Effect of Combination with CDK8/19 Inhibitor Reference
BT474 (Breast Cancer)Gefitinib, ErlotinibPrevention of adaptive resistance. mdpi.comnih.gov
SKBR3 (Breast Cancer)Gefitinib, ErlotinibPrevention of adaptive resistance. nih.gov
SW48 (Colon Cancer)CetuximabPrevention of adaptive resistance. nih.gov
HER2+ Breast Cancer CellsLapatinib, TrastuzumabSynergistic interaction, overcoming and preventing resistance. frontiersin.org

Roles Beyond Cancer

Modulation of Immune Cell Activity (e.g., NK-Cell Activity)

CDK8 and CDK19 play a role in modulating the activity of immune cells, particularly Natural Killer (NK) cells. biorxiv.orgmdpi.com These kinases act as signaling intermediates in NK cells. nih.gov The inhibition of CDK8/19 has been shown to enhance NK-cell activity and promote tumor surveillance. pnas.orgoup.com

Specifically, CDK8/19 inhibitors can suppress the phosphorylation of STAT1 at the S727 position in NK cells. nih.gov This leads to an increased production of cytolytic molecules such as perforin (B1180081) and granzyme B. nih.gov Functionally, this results in enhanced NK cell-mediated lysis of target cells, including primary leukemia cells. nih.gov In vivo studies have shown that treatment with a CDK8/19 inhibitor increased the response rate and survival in mouse models of melanoma and breast cancer. nih.gov

Furthermore, CDK8/19 inhibition can augment the anti-tumoral activity of other immunotherapies, such as anti-PD-1 antibodies and SMAC mimetics. nih.gov The combination of a CDK8/19 inhibitor with a SMAC mimetic resulted in increased survival in a breast cancer mouse model, an effect dependent on an intermittent treatment schedule to avoid NK cell hypo-responsiveness. nih.gov These findings suggest that CDK8/19 inhibitors can promote NK cell function and be combined with other immune-modulating agents to inhibit tumor growth. nih.gov

Immune Cell Type Effect of CDK8/19 Inhibition Mechanism Therapeutic Implication Reference
Natural Killer (NK) Cells Enhanced cytolytic activity.Suppression of STAT1S727 phosphorylation, increased perforin and granzyme B production.Promotion of tumor surveillance and enhanced efficacy of immunotherapies. nih.gov
Effector T-cells Stimulated tumor surveillance.Not fully elucidated.Potential for combination with T-cell based immunotherapies. biorxiv.org

Influence on Spermatogenesis and Male Fertility in Animal Models

Studies in animal models have revealed a significant role for CDK8 and CDK19 in spermatogenesis and male fertility. scite.ainih.govelifesciences.orgbiorxiv.orgscilit.com While single knockout of either Cdk8 or Cdk19 in mice does not result in infertility, a double knockout of both genes leads to an atrophic reproductive system and infertility in males. scite.ainih.govelifesciences.orgscilit.com

In these double knockout (iDKO) males, spermatogenesis is arrested after the pachytene stage of meiosis I, and there is a lack of postmeiotic spermatids and spermatocytes. scite.ainih.govelifesciences.org This is accompanied by decreased testosterone (B1683101) levels, although luteinizing hormone levels remain unchanged. scite.ainih.govelifesciences.org Single-cell RNA sequencing of testes from iDKO mice showed significant alterations in the expression of genes involved in steroidogenesis, such as Cyp17a1, Star, and Fads, in Leydig cells. scite.aiscilit.com These changes in Leydig cells, along with alterations in Sertoli cells and spermatocytes, are likely associated with impaired steroid synthesis. scilit.com

Interestingly, pharmacological inhibition of CDK8/19 with an inhibitor did not replicate the severe phenotype observed in the double knockout mice. scite.aielifesciences.orgscilit.com Prolonged treatment of mice with a CDK8/19 inhibitor did not affect testis size, and treatment of primary Leydig cell cultures with an inhibitor did not induce the same changes in gene expression as the double knockout. scite.aiscilit.com This suggests that the observed effects on fertility in the knockout model may be mediated through kinase-independent functions of CDK8/19, such as the stabilization of their binding partner, cyclin C (CcnC), which is depleted in the iDKO mice. scite.aielifesciences.org

Genetic Model Phenotype Hormonal Changes Key Gene Expression Changes (Leydig Cells) Reference
Cdk8/19 double knockout (iDKO) mice Atrophic reproductive system, infertility, arrest of spermatogenesis.Decreased testosterone, unchanged luteinizing hormone.Downregulation of Cyp17a1, Star, Fads. scite.ainih.govelifesciences.orgscilit.com
Pharmacological inhibition of CDK8/19 No effect on testis size or fertility.Not reported.No significant change in steroidogenic gene expression. scite.aielifesciences.orgscilit.com

Regulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Pathway

Research has uncovered a role for CDK8 and CDK19 in regulating the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) pathway, particularly in the intestinal epithelium. biorxiv.orgembopress.orgnih.govembopress.orgnih.gov While the combined deletion of Cdk8 and Cdk19 in intestinal organoids is not lethal and allows for cell differentiation, it leads to a significant downregulation of the CFTR pathway, both transcriptionally and functionally. biorxiv.orgembopress.orgnih.govembopress.orgnih.gov

This downregulation results in a phenotype resembling cystic fibrosis, characterized by mucus accumulation and increased secretion by goblet cells. biorxiv.orgembopress.orgnih.govembopress.org Pharmacological inhibition of CDK8/19 kinase activity in both organoids and in mice can recapitulate these phenotypes. biorxiv.orgembopress.orgembopress.org Gene set enrichment analysis in double-knockout organoids revealed a striking similarity in the gene expression changes to those observed in intestinal knockouts of Cftr itself, with a 98% overlap in deregulated genes. nih.gov This indicates that CDK8 and CDK19 are crucial for the proper regulation of tissue-specific transcriptional programs, including the CFTR pathway. biorxiv.orgembopress.orgnih.govembopress.org

Model System Manipulation Observed Phenotype Key Pathway Affected Reference
Intestinal Organoids Double deletion of Cdk8 and Cdk19.Mucus accumulation, increased goblet cell secretion, downregulated CFTR expression and function.Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) pathway. biorxiv.orgembopress.orgnih.govembopress.orgnih.gov
Organoids and Mice Pharmacological inhibition of CDK8/19.Recapitulation of the double-knockout phenotype.CFTR pathway. biorxiv.orgembopress.orgembopress.org

Mechanisms of Drug Resistance and Cdk8/19 Inhibition in Preclinical Models

Prevention of Acquired Resistance to Anticancer Agents

A significant body of preclinical evidence demonstrates that CDK8/19 inhibitors can prevent the emergence of acquired resistance to targeted therapies. mdpi.com The development of resistance is often initiated by non-genetic, transcriptional changes that allow a subpopulation of cancer cells to survive and proliferate under drug pressure. nih.govsc.edu CDK8/19 inhibition appears to block this adaptive process.

In studies involving breast and colon cancer cell lines, selective CDK8/19 inhibitors, such as Senexin B and 15w, were shown to prevent the development of resistance to EGFR-targeting drugs, including gefitinib (B1684475), erlotinib, and cetuximab. nih.govresearchgate.netnih.gov While the CDK8/19 inhibitors alone had minimal to moderate effects on cell growth, their combination with EGFR inhibitors completely suppressed the regrowth of cancer cell populations that otherwise occurs after initial treatment. nih.govmdpi.comsc.edu This effect was observed across multiple cancer models, suggesting a broad applicability of this approach. nih.gov For instance, in KRAS-mutant lung and colon cancer cells, CDK8/19 inhibition effectively prevented the development of resistance to ERK inhibitors. researchgate.net

Notably, this preventative effect is attributed to the inhibition of cellular adaptation rather than a synergistic killing of cells or the reversal of established resistance. nih.gov Research indicates that CDK8/19 inhibitors suppress the de novo induction of gene expression programs that cancer cells would otherwise activate to survive drug treatment. nih.govpnas.org By blocking this transcriptional reprogramming, the inhibitors prevent the cancer cells from evolving a resistant phenotype. nih.gov

Table 1: Preclinical Studies on the Prevention of Acquired Drug Resistance by CDK8/19 Inhibition

Cancer Type Cell Lines Anticancer Agent CDK8/19 Inhibitor(s) Outcome
Breast Cancer BT474, SKBR3 Gefitinib, Erlotinib Senexin B, 15w Prevented the emergence of resistant cell populations. nih.govresearchgate.net
Colon Cancer SW48 Cetuximab Senexin B Suppressed the development of resistance. nih.govresearchgate.net
Breast Cancer ER-positive cell lines Estrogen deprivation Senexin A, Senexin B Prevented the development of estrogen independence. nih.govmdpi.com
Lung/Colon Cancer SW1573, SW620 SCH772984 (ERK inhibitor) Senexin A Completely prevented the development of resistance. researchgate.net
Pancreatic Cancer MIA PaCa-2 SCH772984 (ERK inhibitor) Senexin A Markedly delayed the emergence of resistance. researchgate.net

Overcoming Existing Resistance Mechanisms

Beyond preventing the development of resistance, CDK8/19 inhibition has also shown the ability to overcome pre-existing resistance in certain preclinical models. This is particularly relevant for patients whose tumors have already stopped responding to standard therapies.

In models of HER2-positive (HER2+) breast cancer, which often develops resistance to HER2-targeting drugs, selective CDK8/19 inhibitors like senexin B and SNX631 demonstrated synergistic activity with agents such as lapatinib (B449) and trastuzumab. researchgate.net This combination was effective in cell lines that were already resistant to these HER2 inhibitors. pnas.orgresearchgate.net In vivo studies confirmed these findings; the combination of SNX631 and lapatinib strongly suppressed the growth of lapatinib-resistant HER2+ breast cancer xenografts in mice, effectively overcoming the resistance. researchgate.net Similarly, in models of pancreatic cancer resistant to KRASG12D inhibition, targeting CDK8 helped overcome this resistance and prolonged survival. biorxiv.org The mechanism in HER2+ models is believed to involve, in part, the PI3K/AKT/mTOR pathway and the inhibition of STAT1 and STAT3 phosphorylation. researchgate.net

Table 2: Preclinical Studies on Overcoming Existing Drug Resistance with CDK8/19 Inhibition

Cancer Type Model Resistant To CDK8/19 Inhibitor(s) Outcome
HER2+ Breast Cancer Cell lines and Xenografts Lapatinib, Trastuzumab Senexin B, SNX631 Overcame and bypassed resistance, suppressed tumor growth in resistant xenografts. pnas.orgresearchgate.net
Pancreatic Ductal Adenocarcinoma Orthotopic tumors MRTX1133 (KRASG12D inhibitor) BI1347 Overcame resistance to KRASG12D inhibition. biorxiv.org
Castration-Resistant Prostate Cancer (CRPC) Xenografts Androgen deprivation Unspecified selective inhibitors Reversed castration resistance and suppressed tumor growth. biorxiv.orgresearchgate.net

Transcriptional Reprogramming in Resistance Development

The core mechanism by which CDK8/19 inhibition counters drug resistance lies in its ability to control transcriptional reprogramming. researchgate.net Acquired drug resistance is frequently driven by non-genetic mechanisms, where cancer cells adapt by altering gene expression to activate survival pathways. nih.govnih.gov CDK8 and CDK19, as part of the Mediator complex, are central to this process. sc.edu They act as cofactors for numerous signal-responsive transcription factors, including STATs, NFκB, ER, and HIF1A, potentiating the expression of specific gene sets. nih.govresearchgate.net

By phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, CDK8/19 facilitates the transition from transcriptional pausing to productive elongation, but critically, this function is targeted primarily toward newly activated genes rather than affecting basal transcription globally. nih.govpnas.org This unique regulatory pattern positions CDK8/19 as key enablers of the rapid transcriptional changes required for drug adaptation. nih.govpnas.org Inhibition of CDK8/19 kinase activity blocks this adaptive capability, essentially trapping cancer cells in a drug-sensitive state by preventing them from activating the necessary transcriptional escape routes. nih.gov This mechanism has been implicated in resistance to EGFR inhibitors, HER2-targeting agents, and in the progression of castration-resistant prostate cancer. researchgate.netmatilda.science

Role in Senescence-Associated Secretory Phenotype (SASP)

Cellular senescence is a state of irreversible growth arrest that can be induced by anticancer therapies. nih.gov While senescence itself is a tumor-suppressive mechanism, senescent cells can secrete a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, known as the Senescence-Associated Secretory Phenotype (SASP). nih.govresearchgate.net The SASP can have paradoxical pro-tumorigenic effects, promoting inflammation, angiogenesis, and tumor cell invasion, thereby contributing to therapy resistance. nih.gov

CDK8/19 has been implicated in the regulation of secretory phenotypes. Early studies showed that the CDK8 inhibitor Senexin A could suppress the chemotherapy-induced transcription of multiple paracrine factors that contribute to drug resistance. nih.gov In a study investigating resistance to the CDK4/6 inhibitor Palbociclib, it was found that a novel CDK8/19 inhibitor, SNX631, suppressed TGF-β signaling, a key component of the SASP. sc.edu Although SASP was not found to be the primary driver of resistance in that specific model, the ability of CDK8/19 inhibition to modulate secreted factors like TGF-β highlights a potential mechanism for altering the tumor microenvironment. sc.edu By inhibiting the production of these pro-tumorigenic secreted factors, CDK8/19 inhibitors can help mitigate the detrimental side effects of therapy-induced senescence. nih.gov

Impact on Tumor Microenvironment in Drug Resistance

The influence of CDK8/19 extends beyond the cancer cell to the broader tumor microenvironment (TME), which plays a critical role in drug resistance. The TME consists of stromal cells, blood vessels, and immune cells, all of which can contribute to a protective niche for tumor cells.

Studies in pancreatic cancer have shown that CDK8 can remodel the TME to promote resistance to KRASG12D inhibitors. biorxiv.orgnih.gov This remodeling involves the induction of the chemokine CXCL2 and the suppression of the death receptor FAS, leading to an immunosuppressive environment that facilitates immune evasion. biorxiv.orgnih.govbiorxiv.org Targeting CDK8 was able to reverse these changes and, when combined with immunotherapy, overcome therapeutic resistance. biorxiv.orgbiorxiv.org

Furthermore, CDK8/19 inhibition can directly enhance anti-tumor immunity. matilda.science Inhibitors like BI-1347 have been shown to augment the activity of Natural Killer (NK) cells, a crucial component of the innate immune system. researchgate.netnih.gov This is achieved by suppressing the phosphorylation of STAT1 at serine 727 in NK cells, which boosts their production of cytotoxic molecules like perforin (B1180081) and granzyme B, leading to enhanced killing of tumor cells. researchgate.netnih.gov In prostate cancer models, CDK8/19 activity in tumor cells was also shown to orchestrate gene expression in surrounding stromal cells, indicating that inhibiting these kinases can reshape the supportive TME. biorxiv.orgmatilda.science By altering the TME to be less hospitable and more immunologically active, CDK8/19 inhibitors can counteract resistance mechanisms that rely on a protective tumor microenvironment. researchgate.net

An article focusing on the chemical compound “CDK8/19-IN-51” is forthcoming and will be structured around the provided outline. The content will be generated based on the information gathered from the search results. The article will be professional, authoritative, and adhere strictly to the requested topics and formatting.

Advanced Research Methodologies and Biomarkers for Cdk8/19 Studies

Biophysical and Biochemical Assays for Kinase Activity and Binding

Kinase Selectivity Profiling

Kinase selectivity profiling is essential for characterizing the specificity of inhibitors developed for CDK8 and CDK19. This process involves screening a compound against a large panel of kinases to determine its on-target potency and off-target effects. For instance, the selectivity of inhibitors like CCT251545 has been evaluated against extensive kinase panels, demonstrating high selectivity for CDK8/19 with over 100-fold greater affinity compared to other kinases. researchgate.net Techniques such as the KINOMEscan platform, which utilizes an active site-directed competition binding assay, are employed to quantitatively measure the interactions between a test compound and a wide array of kinases. oncotarget.com This method has been used to confirm the high selectivity of various CDK8/19 inhibitors. oncotarget.com Similarly, the SelectScreen Kinase Profiling Service is another platform used to assess the effect of compounds on the activity of numerous kinases. aacrjournals.org Such comprehensive profiling is crucial to ensure that the observed biological effects are due to the inhibition of CDK8 and CDK19 and not from unintended interactions with other kinases. tandfonline.combabraham.ac.uk

Table 1: Kinase Selectivity of a CDK8/19 Inhibitor

KinaseInhibition (%) at 300 nM
CDK1994%
Other Kinases<80%

Reporter Displacement Assays

Reporter displacement assays are a valuable tool for determining the binding affinity and kinetics of compounds targeting CDK8 and CDK19. nih.gov This assay format is based on the competitive displacement of a fluorescently labeled reporter probe that binds to the ATP-binding site of the kinase. chemicalprobes.orgacs.org The binding of the probe generates an optical signal, which diminishes as the test compound displaces it. nih.govchemicalprobes.org This change in signal allows for the quantification of the compound's inhibitory concentration (IC50) and kinetic parameters. nih.gov This method has been successfully used to characterize the interaction of numerous small-molecule modulators with both CDK8/cyclin C and CDK19/cyclin C complexes. nih.govacs.orgelifesciences.org

Surface Plasmon Resonance (SPR) Spectroscopy

Surface Plasmon Resonance (SPR) spectroscopy is a label-free technique used to confirm the direct binding of an inhibitor to its target protein and to measure the kinetics of this interaction in real-time. researchgate.netoatext.com In this method, one molecule (e.g., the kinase) is immobilized on a sensor chip, and the potential binding partner (e.g., the inhibitor) is flowed over the surface. oatext.com The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. oatext.com This technique has been utilized to confirm the direct binding of compounds to the CDK8/cyclin C complex, providing data on association and dissociation rates, and has been used in screens to identify compounds that interact with these kinases. researchgate.netnih.govcore.ac.uk

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement of a drug within a cellular context. nih.govbiorxiv.org The principle behind CETSA is that a protein's thermal stability increases when it is bound to a ligand. biorxiv.org In a typical CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. researchgate.net The amount of soluble protein remaining at each temperature is then quantified. researchgate.net This assay has been instrumental in confirming the high-affinity target engagement of inhibitors with both CDK8 and CDK19 in cancer cells. nih.gov For example, CETSA has demonstrated the binding and stabilization of CDK8 and CDK19 by certain inhibitors in colorectal cancer cells, while other compounds failed to show such engagement. nih.gov

Biomarkers of CDK8/19 Activity

Identifying reliable biomarkers is crucial for assessing the pharmacodynamic effects of CDK8/19 inhibitors in both preclinical and clinical settings. These biomarkers serve as indicators of target engagement and downstream biological consequences.

STAT1 S727 Phosphorylation

Phosphorylation of the Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727) is a well-established pharmacodynamic biomarker for CDK8/19 kinase activity. nih.govelifesciences.orgfrontiersin.org CDK8 has been shown to directly phosphorylate STAT1 at this site, a modification that is important for full STAT1-dependent gene expression in response to signals like interferon-gamma (IFN-γ). frontiersin.orgmdpi.com Inhibition of CDK8/19 leads to a measurable decrease in the levels of phosphorylated STAT1 S727. oncotarget.comfrontiersin.org This reduction in phosphorylation has been consistently observed in various cell lines and in vivo models upon treatment with selective CDK8/19 inhibitors, confirming it as a reliable indicator of target engagement. nih.govelifesciences.orgpnas.org The analysis of p-STAT1 S727 levels is often performed by western blot or other immunoassays. oncotarget.com

Gene Expression Signatures

Changes in gene expression patterns provide a functional readout of CDK8/19 inhibition. nih.govoup.com As transcriptional regulators, CDK8 and CDK19 influence the expression of a specific set of genes. nih.govbiorxiv.org Microarray analysis or RNA sequencing of cells treated with CDK8/19 inhibitors reveals distinct gene expression signatures. oncotarget.comnih.gov For example, inhibition of CDK8/19 has been shown to alter the expression of genes regulated by the WNT signaling pathway and those responsive to STAT1. babraham.ac.uknih.gov In some contexts, prolonged inhibition can lead to an upregulation of a larger set of genes. nih.govoup.com These gene expression changes can serve as a comprehensive biomarker for the biological activity of CDK8/19 inhibitors. nih.govoup.com

Future Directions and Emerging Research Avenues

Deciphering Context-Specific Roles of CDK8 and CDK19

A significant area of future research lies in understanding the distinct and overlapping functions of CDK8 and CDK19 in different cellular and tissue contexts. frontiersin.org While these two kinases share a high degree of sequence homology, particularly in their kinase domains, evidence suggests they can have both redundant and unique roles. frontiersin.orgjci.org

Key Research Questions:

Tissue and Tumor Specificity: How do the expression levels and activities of CDK8 and CDK19 vary across different tissues and tumor types? frontiersin.org Answering this will be crucial for identifying cancers that are most likely to respond to CDK8/19 inhibition.

Paralog-Specific Functions: Are there specific signaling pathways or sets of genes that are exclusively regulated by either CDK8 or CDK19? jci.orgembopress.org Some studies suggest that CDK8 and CDK19 may regulate different transcriptional programs. frontiersin.org For instance, in certain contexts, CDK8 has been linked to Wnt/β-catenin signaling, while the specific roles of CDK19 are less understood. wikipedia.org

Compensatory Mechanisms: Does the inhibition or loss of one paralog lead to a compensatory upregulation or activation of the other? Understanding these potential feedback loops is vital for designing effective and durable therapeutic strategies.

Recent studies using genetic ablation in mice have shown that while the loss of either CDK8 or CDK19 alone may have limited effects, their combined deletion reveals crucial functions in processes like intestinal homeostasis and hepatic carcinogenesis. embopress.orgbiorxiv.org This highlights their partial redundancy and the need for dual inhibitors like CDK8/19-IN-51. embopress.org However, the divergence in their C-terminal tails suggests they may interact with different proteins, leading to distinct biological outcomes. frontiersin.org Future research will likely involve sophisticated proteomic and transcriptomic analyses in various cell and animal models to map the specific interactomes and regulons of each paralog. oup.com

Further Elucidation of Kinase-Independent Functions

While the kinase activity of CDK8 and CDK19 is a primary focus of drug development, emerging evidence points to important functions that are independent of their catalytic activity. nih.govelifesciences.org These non-catalytic roles are often structural, involving protein-protein interactions within the Mediator complex and with other regulatory factors. microbialcell.com

A key kinase-independent function identified is the stabilization of their binding partner, Cyclin C (CCNC). oup.comelifesciences.orgelifesciences.org The knockout of both CDK8 and CDK19 leads to a significant reduction in CCNC levels, a phenomenon not observed with kinase inhibitors alone. elifesciences.orgelifesciences.org This suggests that the physical presence of CDK8 or CDK19 is required to protect CCNC from degradation. oup.com

Future research in this area will likely focus on:

Structural Roles: Investigating how CDK8 and CDK19, independent of their kinase activity, influence the assembly, stability, and conformation of the Mediator complex. nih.gov

Scaffolding Functions: Identifying other proteins that interact with CDK8 and CDK19 in a kinase-independent manner and understanding the functional consequences of these interactions.

Therapeutic Implications: Determining whether targeting these kinase-independent functions could offer alternative therapeutic strategies, perhaps through the development of protein degraders (PROTACs) that eliminate the entire protein rather than just inhibiting its kinase activity. nih.govnih.gov

Distinguishing between kinase-dependent and -independent effects is critical for interpreting the results of studies using small molecule inhibitors versus genetic knockout models. elifesciences.org For example, phenotypes observed in double knockout mice that are not replicated by treatment with a CDK8/19 kinase inhibitor may be attributable to these non-catalytic functions. elifesciences.orgelifesciences.org

Exploring Novel Biological Pathways Regulated by CDK8/19

The influence of CDK8 and CDK19 extends to a wide array of signaling pathways crucial for both normal physiology and disease. frontiersin.org While their roles in cancer-related pathways like Wnt/β-catenin, TGF-β, and STAT signaling are relatively well-studied, there is a growing interest in uncovering novel biological circuits under their control. pnas.orgnih.govmdpi.com

Emerging areas of investigation include:

Metabolic Reprogramming: CDK8 has been implicated in the regulation of glycolytic genes, contributing to the Warburg effect in cancer cells. mdpi.comtandfonline.com Further research could explore the broader impact of CDK8/19 on cellular metabolism, including lipid and amino acid metabolism, and how this can be exploited therapeutically. elifesciences.org

Stress Response: Some studies suggest a role for CDK8/19 in cellular stress responses. babraham.ac.ukmdpi.com This could have implications for understanding how cancer cells adapt to the stressful tumor microenvironment and develop resistance to therapy.

Immune Modulation: CDK8/19 inhibition has been shown to enhance the activity of Natural Killer (NK) cells, suggesting a role in modulating the anti-tumor immune response. eurekalert.orgaacrjournals.org This opens up the exciting possibility of combining CDK8/19 inhibitors with immunotherapy.

Pathway analysis of gene expression changes following treatment with CDK8/19 inhibitors has revealed enrichment in genes involved in inflammation, cell adhesion, and the epithelial-to-mesenchymal transition (EMT), all of which are critical in cancer progression and metastasis. babraham.ac.uk Future work will aim to dissect the precise molecular mechanisms by which CDK8/19 regulate these complex processes.

Development of Next-Generation CDK8/19 Modulators

The development of first-generation CDK8/19 inhibitors, including this compound and others like Senexin B and CCT251545, has been instrumental in validating these kinases as therapeutic targets. babraham.ac.ukpatsnap.comfrontiersin.org However, the field is now moving towards the development of next-generation modulators with improved properties.

Key goals for next-generation modulators include:

Improved Selectivity and Potency: While many current inhibitors are highly selective for CDK8/19 over other kinases, further refinement is always a goal to minimize off-target effects. dana-farber.orgnih.gov

Enhanced Pharmacokinetic Profiles: Optimizing drug-like properties such as oral bioavailability and metabolic stability is crucial for clinical success. patsnap.com

Novel Mechanisms of Action: This includes the development of PROTACs that induce the degradation of CDK8 and CDK19, offering a potentially more profound and durable inhibition than small molecule inhibitors. oup.com Another avenue is the development of paralog-selective inhibitors to dissect the specific functions of CDK8 versus CDK19 and potentially reduce toxicity.

Overcoming Toxicity Concerns: Some studies have raised concerns about the on-target toxicity of continuous CDK8/19 inhibition, suggesting a narrow therapeutic window. icr.ac.uknih.gov Developing modulators with better safety profiles or exploring intermittent dosing schedules will be critical for clinical translation.

Researchers are employing advanced techniques like structure-based drug design and generative AI to accelerate the discovery of novel chemical scaffolds for CDK8/19 modulation. eurekalert.orgpatsnap.com

Investigation of CDK8/19 in Other Diseases Beyond Cancer

While the primary focus of CDK8/19 research has been on cancer, the fundamental role of these kinases in transcriptional regulation suggests their involvement in a broader range of diseases. frontiersin.orgnih.gov Exploring these non-oncological applications is a rapidly emerging research avenue.

Potential disease areas for investigation include:

Inflammatory and Autoimmune Diseases: Given the role of CDK8/19 in regulating inflammatory pathways and cytokine expression, their inhibition could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease. nih.govpatsnap.comfrontiersin.org

Viral Infections: CDK8/19 have been found to be involved in the replication of certain viruses, such as Dengue virus, making them potential targets for antiviral therapies. oup.com

Fibrosis: The involvement of CDK8 in the TGF-β pathway, a key driver of fibrosis, suggests that CDK8/19 inhibitors could have therapeutic potential in fibrotic diseases of the lung, liver, or kidney.

Developmental Disorders: Mutations in CDK19 have been associated with developmental and epileptic encephalopathy, highlighting its importance in normal development. genecards.org

The expansion of CDK8/19 research into these and other disease areas will not only broaden the potential therapeutic applications of modulators like this compound but also deepen our fundamental understanding of the biological roles of these critical kinases. nih.gov

Q & A

Q. How should researchers address discrepancies in CDK8/19 inhibitor toxicity profiles?

  • Mitigation steps :
  • Dose titration : Avoid exceeding thresholds where off-target kinase inhibition occurs (e.g., high-dose CCT251921 in xenografts) .
  • Comparative studies : Contrast toxicity in wild-type vs. CDK8/19-KO models to isolate target-specific effects .

Q. Why do some studies report CDK8/19 as oncogenic while others suggest tumor-suppressive roles?

  • Contextual analysis :
  • Tissue specificity : CDK8 promotes Wnt/β-catenin in colon cancer but suppresses Notch signaling in T-cell leukemia .
  • Therapeutic timing : Inhibition may differ in primary vs. metastatic settings; use longitudinal RNA-seq in PDX models .

Methodological Resources

  • Key datasets : TCGA RNA-seq (breast cancer), CCLE (cell line CDK8/CDK19 ratios) .
  • Tools : Semrush Topic Research for FAQ mining, Dragon descriptors for QSAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CDK8/19-IN-51
Reactant of Route 2
CDK8/19-IN-51

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.